![molecular formula C23H25N3O3 B2805691 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-66-8](/img/structure/B2805691.png)

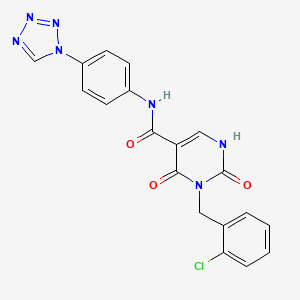

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

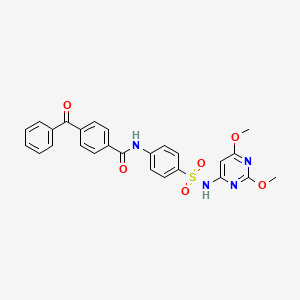

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . The structure of pyrazine derivatives can be quite diverse, with different chemical categories indicating various biological activities .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can be quite complex and depend on the specific derivative . For example, 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones and 1,3,4-oxathiazoline-2-ones substituted pyridines and pyrazines have been synthesized and screened against M. tuberculosis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

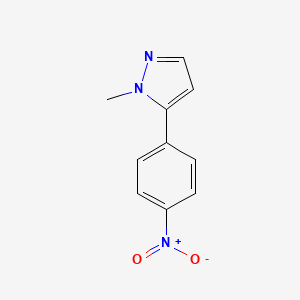

Research has been conducted on the synthesis and characterization of various pyrazole, pyrazolopyrimidine, and pyrazolopyridine derivatives, which share structural similarities with the specified compound. These studies often involve reactions under specific conditions to yield novel compounds with potential biological activities. For example, Hassan et al. (2014) synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a methodological foundation for synthesizing complex pyrazoline derivatives with significant biological implications Hassan, T. Hafez, & Souad A. Osman, 2014.

Biological Studies

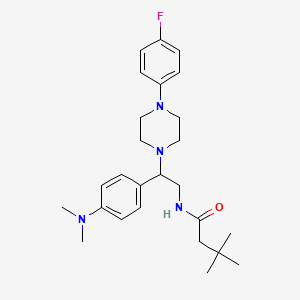

Biological applications of compounds structurally related to the mentioned chemical have been explored in various studies. Aghekyan et al. (2020) investigated the antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, demonstrating the antimicrobial potential of these compounds Aghekyan et al., 2020. Such findings suggest that derivatives of the specified compound could also exhibit antibacterial properties, warranting further investigation into their potential as antimicrobial agents.

Polymorphic Studies

Shishkina et al. (2018) discovered polymorphic modifications of a pyrroloquinoline derivative with diuretic properties, revealing insights into the structural analysis and potential therapeutic applications of such compounds Shishkina et al., 2018. This research highlights the importance of understanding the polymorphic forms of chemical compounds for their application in drug development.

Antitubercular and Antimicrobial Evaluation

Bodige et al. (2019) designed and synthesized a series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and evaluated their antitubercular and antibacterial activities, providing a template for assessing the biological activities of novel synthetic compounds Bodige et al., 2019. This study underscores the potential of structurally related compounds in combating bacterial infections and tuberculosis.

Zukünftige Richtungen

Given the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-29-20-10-6-17(7-11-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-18-8-12-19(28-2)13-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSEHSMUZPRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)

amino}propanamide](/img/structure/B2805624.png)

![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)